Synthesis of 6-Phenylpyridazin-3(2H)-one from β-Benzoylpropionic Acid: An In-depth Technical Guide
Synthesis of 6-Phenylpyridazin-3(2H)-one from β-Benzoylpropionic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-phenylpyridazin-3(2H)-one, a valuable scaffold in medicinal chemistry, from the readily available starting material, β-benzoylpropionic acid. This document details the underlying chemical principles, experimental protocols, and quantitative data to support research and development in this area.
Introduction
6-Phenylpyridazin-3(2H)-one (PPD) is a heterocyclic compound of significant interest in the pharmaceutical industry due to its diverse biological activities. The pyridazinone core is a key pharmacophore found in various therapeutic agents. The synthesis of PPD from β-benzoylpropionic acid is a common and efficient method, relying on the condensation reaction with hydrazine. This guide will elaborate on the synthetic pathway, experimental procedures, and characterization of the final product.
Synthetic Pathway
The synthesis of 6-phenylpyridazin-3(2H)-one from β-benzoylpropionic acid proceeds through a cyclocondensation reaction with hydrazine hydrate. The reaction mechanism involves the initial formation of a hydrazone intermediate by the reaction of the keto group in β-benzoylpropionic acid with hydrazine. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom of the hydrazine moiety onto the carboxylic acid group, which upon dehydration, yields the stable six-membered pyridazinone ring.
Caption: General reaction scheme for the synthesis of 6-phenylpyridazin-3(2H)-one.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of the starting material, β-benzoylpropionic acid, and its subsequent conversion to 6-phenylpyridazin-3(2H)-one.
Synthesis of β-Benzoylpropionic Acid
β-Benzoylpropionic acid can be synthesized via a Friedel-Crafts acylation of benzene with succinic anhydride.[1]
Materials:
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Succinic anhydride
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Anhydrous aluminum chloride
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Benzene (dried)
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Concentrated hydrochloric acid
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Water
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Anhydrous sodium carbonate
Procedure:
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A mixture of succinic anhydride and anhydrous aluminum chloride is prepared in a flask equipped with a reflux condenser and a dropping funnel.
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Dried benzene is slowly added to the mixture while stirring. The reaction is typically initiated by gentle heating.
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After the addition is complete, the reaction mixture is heated under reflux for a specified period.
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The reaction is then cooled, and the aluminum chloride complex is decomposed by the slow addition of water, followed by concentrated hydrochloric acid.
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Excess benzene is removed by steam distillation.
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The crude β-benzoylpropionic acid separates as an oil which solidifies upon cooling.
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The crude product is purified by dissolving it in a hot sodium carbonate solution, followed by filtration and acidification of the filtrate with hydrochloric acid to precipitate the pure acid.
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The purified β-benzoylpropionic acid is collected by filtration, washed with cold water, and dried.
Synthesis of 6-Phenylpyridazin-3(2H)-one
The synthesis of 6-phenylpyridazin-3(2H)-one involves the cyclocondensation of β-benzoylpropionic acid with hydrazine hydrate.[2]
Materials:
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β-Benzoylpropionic acid
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Hydrazine hydrate
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Ethanol (or another suitable solvent)
Procedure:
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A mixture of β-benzoylpropionic acid and hydrazine hydrate is refluxed in a suitable solvent, such as ethanol.
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The reaction progress is monitored by thin-layer chromatography (TLC).
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Upon completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration.
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The crude product is washed with a cold solvent to remove any unreacted starting materials.
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The final product, 6-phenylpyridazin-3(2H)-one, can be further purified by recrystallization from a suitable solvent like ethanol.
Caption: Experimental workflow for the synthesis of 6-phenylpyridazin-3(2H)-one.
Quantitative Data
The following tables summarize the key quantitative data associated with the synthesis and characterization of 6-phenylpyridazin-3(2H)-one.
Table 1: Physicochemical Properties of 6-Phenylpyridazin-3(2H)-one
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈N₂O | [3] |
| Molar Mass | 172.18 g·mol⁻¹ | [3] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 474.2 K to 477.2 K | [3] |
| CAS Registry Number | 2166-31-6 | [3] |
Table 2: Synthesis and Yield of 6-Phenylpyridazin-3(2H)-one
| Parameter | Value | Reference |
| Starting Material | β-Benzoylpropionic Acid | [2] |
| Reagent | Hydrazine Hydrate | [2] |
| Yield | 77.3% | [3] |
| Purity (HPLC) | > 97% | [3] |
Table 3: Spectroscopic Data for 6-Phenylpyridazin-3(2H)-one
| Spectroscopic Technique | Key Peaks/Signals | Reference |
| FT-IR (cm⁻¹) | 2854.32, 1529.37, 1282.13, 1007.12, 587.67 | [3] |
| ¹H-NMR (δ ppm) | Specific chemical shifts are noted in the literature. | [3] |
| ¹³C-NMR | Specific chemical shifts are noted in the literature. | [3] |
| Mass Spectra | Confirmed molecular ion peak. | [3] |
Conclusion
The synthesis of 6-phenylpyridazin-3(2H)-one from β-benzoylpropionic acid is a robust and well-documented procedure. This guide provides the essential technical details, including reaction pathways, detailed experimental protocols, and key quantitative data, to enable researchers and drug development professionals to successfully synthesize and characterize this important heterocyclic compound. The high yield and purity achievable through this method make it a cornerstone for the development of novel pyridazinone-based therapeutic agents.
